![molecular formula C16H23N B14253251 1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine CAS No. 174572-10-2](/img/structure/B14253251.png)
1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a phenyl group substituted with a prop-1-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine typically involves the following steps:
Formation of the Propyl Chain: The propyl chain can be synthesized through the reaction of 3-(prop-1-en-2-yl)phenyl with a suitable propylating agent under controlled conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is then introduced by reacting the propyl chain with pyrrolidine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
Phenylpropylamine: A compound with a similar propyl chain and phenyl group.
Prop-1-en-2-ylbenzene: A compound with a similar prop-1-en-2-yl group attached to a benzene ring.
Uniqueness
1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Número CAS |
174572-10-2 |
|---|---|
Fórmula molecular |
C16H23N |
Peso molecular |
229.36 g/mol |
Nombre IUPAC |
1-[2-(3-prop-1-en-2-ylphenyl)propyl]pyrrolidine |
InChI |
InChI=1S/C16H23N/c1-13(2)15-7-6-8-16(11-15)14(3)12-17-9-4-5-10-17/h6-8,11,14H,1,4-5,9-10,12H2,2-3H3 |
Clave InChI |
GACCIGKHKJAMAX-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCCC1)C2=CC(=CC=C2)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


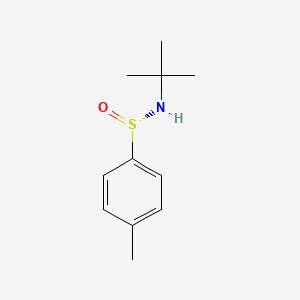
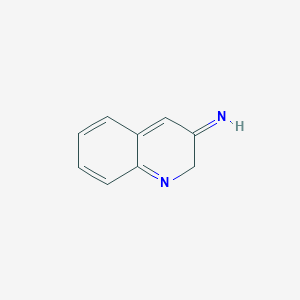
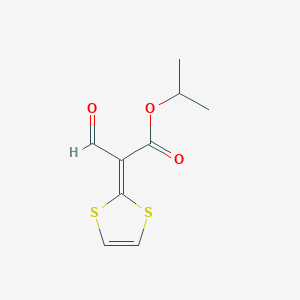
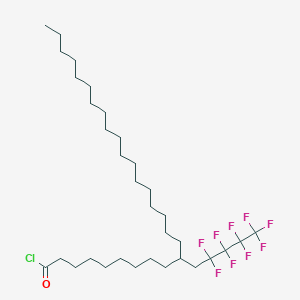

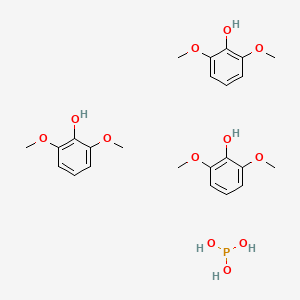

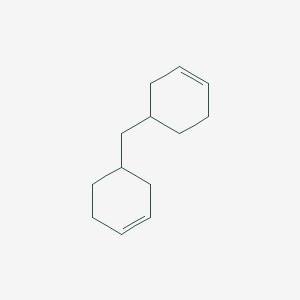
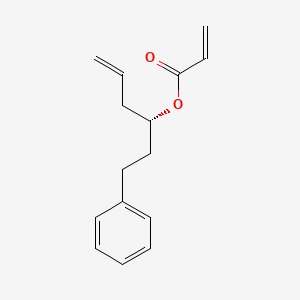

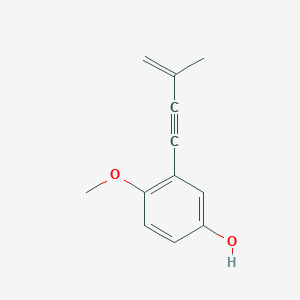

![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
